molecular formula C17H14ClN7O3 B10957997 3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10957997
M. Wt: 399.8 g/mol
InChI Key: CCLSRDCRXQJTJV-UHFFFAOYSA-N
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Description

3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the morpholino and benzoxadiazolyl moieties, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chlorinated and morpholino-benzoxadiazolyl substituents. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction conditions often involve refluxing in organic solvents like dichloromethane or acetonitrile .

Chemical Reactions Analysis

3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival. This inhibition can result in the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 3-CHLORO-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which enhance its biological activity and specificity. Similar compounds include:

Properties

Molecular Formula

C17H14ClN7O3

Molecular Weight

399.8 g/mol

IUPAC Name

3-chloro-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H14ClN7O3/c18-12-15(21-25-5-1-4-19-16(12)25)17(26)20-10-2-3-11(14-13(10)22-28-23-14)24-6-8-27-9-7-24/h1-5H,6-9H2,(H,20,26)

InChI Key

CCLSRDCRXQJTJV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=NN5C=CC=NC5=C4Cl

Origin of Product

United States

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